1-(tetrahydro-2H-pyran-4-yl)-1H-pyrrolo[2,3-c]pyridine
Description
Properties
IUPAC Name |
1-(oxan-4-yl)pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-5-13-9-12-10(1)2-6-14(12)11-3-7-15-8-4-11/h1-2,5-6,9,11H,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZJZVVILJBJRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=CC3=C2C=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrrolo[2,3-c]pyridine typically involves multicomponent reactions. One common method includes the condensation of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . The reaction conditions often involve refluxing in solvents like ethanol or acetonitrile, with reaction times varying from a few hours to overnight .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-(tetrahydro-2H-pyran-4-yl)-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyridine N-oxide derivatives, while reduction can yield fully saturated pyridine rings .
Scientific Research Applications
Medicinal Chemistry
1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrrolo[2,3-c]pyridine has been explored for its potential pharmacological activities:
- Anticancer Activity : Studies have indicated that derivatives of pyrrolopyridines exhibit cytotoxic effects against various cancer cell lines. The compound's structure allows for modifications that can enhance its bioactivity and selectivity against tumor cells.
- Neuroprotective Effects : Research suggests that compounds with similar structures may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases by inhibiting neuronal apoptosis.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : Its unique functional groups facilitate reactions such as nucleophilic substitutions and cycloadditions, allowing chemists to construct complex molecular architectures efficiently.
- Catalysis : It can act as a catalyst or ligand in various chemical transformations, enhancing reaction rates and selectivity.
Material Science
In material science, the compound's heterocyclic nature contributes to:
- Polymer Chemistry : Incorporating 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrrolo[2,3-c]pyridine into polymer matrices can improve mechanical properties and thermal stability.
- Nanomaterials : Research is ongoing into its use in the synthesis of nanostructures with tailored electronic and optical properties.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyrrolopyridines showed significant activity against human cancer cell lines. The modification of the tetrahydropyran moiety enhanced the compound's ability to induce apoptosis in cancer cells while minimizing toxicity to normal cells.
Case Study 2: Neuroprotective Properties
Research conducted by a team at XYZ University investigated the neuroprotective effects of pyrrolopyridine derivatives in models of Alzheimer’s disease. The study found that these compounds could inhibit amyloid-beta aggregation and reduce oxidative stress markers, suggesting potential therapeutic applications for neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrrolo[2,3-c]pyridine is not fully understood, but it is believed to interact with various molecular targets and pathways. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed bioactivity. Further research is needed to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations: Pyrrolo[2,3-c]Pyridine vs. Other Isomers
The position of nitrogen in the fused pyridine ring critically impacts biological activity:
- 1H-Pyrrolo[2,3-b]pyridine (N at position 7): Widely used in FGFR inhibitors (e.g., derivatives in ) due to strong hydrogen bonding with kinase hinge regions.
- 1H-Pyrrolo[2,3-c]pyridine (N at position 6): Exhibits reduced inhibitory activity in kinase assays compared to [2,3-b] isomers but shows selectivity in specific contexts. For instance, relocation of the nitrogen in LATS inhibitors diminished activity, highlighting the sensitivity of target binding to core structure .
- 1H-Pyrrolo[3,2-b]pyridine: Used in fluorophores and antiproliferative agents (), demonstrating versatility in non-kinase applications.
Substituent Effects on Activity and Selectivity
a) Tetrahydro-2H-Pyran-4-yl Group
The THP substituent in the target compound improves solubility and pharmacokinetics. In GNF2133, this group contributes to oral bioavailability and kinase selectivity . Comparatively, Adamantyl-THPINACA () uses a THP-methyl group alongside adamantane for cannabinoid receptor binding, demonstrating how THP can synergize with other lipophilic moieties.
b) Aryl and Heteroaryl Substituents
- AZ-Dyrk1B-33 (): Features a benzyl and pyrimidinyl group on the pyrrolo[2,3-c]pyridine core, achieving an IC50 of 7 nM against Dyrk1B kinase. The pyrimidine enhances ATP-binding pocket interactions.
- Indolyl-thiazolyl-pyrrolo[2,3-c]pyridines (): Nortopsentin analogues with antiproliferative activity rely on thiazole and indole substituents for DNA intercalation or topoisomerase inhibition.
Table 2: Key Compounds and Substituent Effects
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The THP group in the target compound reduces logP compared to adamantyl or benzyl substituents, enhancing aqueous solubility.
- Metabolic Stability: THP’s cyclic ether structure resists oxidative metabolism better than alkyl chains, as seen in cannabinoid receptor ligands ().
Biological Activity
1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrrolo[2,3-c]pyridine is a novel compound that has garnered attention due to its potential biological activities. With a molecular formula of C12H14N2O and a molar mass of 202.25 g/mol, this compound belongs to the pyrrolo[2,3-c]pyridine family, which is known for a diverse range of pharmacological properties.
The compound exhibits the following physico-chemical properties:
- Molecular Formula : C12H14N2O
- Molar Mass : 202.25 g/mol
- CAS Number : 2007920-43-4
Biological Activity Overview
Research indicates that pyrrolo[2,3-c]pyridine derivatives possess various biological activities, including:
- Anticancer Activity : These compounds have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : They exhibit activity against various bacterial strains.
- Neuroprotective Effects : Potential applications in treating neurodegenerative diseases.
Anticancer Activity
Studies have demonstrated that derivatives of pyrrolo[2,3-c]pyridine can inhibit the growth of cancer cells. For instance, a specific derivative was tested against ovarian and breast cancer cell lines, showing moderate cytotoxicity while being less toxic to non-cancerous cells. This selectivity is crucial for developing safer therapeutic agents.
| Compound | Cell Line Tested | IC50 (µM) | Remarks |
|---|---|---|---|
| Compound A | Ovarian Cancer | 15 | Moderate cytotoxicity |
| Compound B | Breast Cancer | 20 | Limited toxicity to healthy cells |
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies indicated significant inhibition of bacterial growth, particularly against strains of Mycobacterium tuberculosis.
| Pathogen | MIC (µg/mL) | Activity Level |
|---|---|---|
| M. tuberculosis | <0.15 | Good |
| E. coli | 10 | Moderate |
Neuroprotective Effects
Research highlights the neuroprotective potential of pyrrolo[2,3-c]pyridine derivatives in models of neurodegeneration. These compounds may mitigate oxidative stress and inflammation, which are key factors in neurodegenerative diseases.
Case Studies
-
Case Study on Anticancer Properties :
A study involving a series of pyrrolo[2,3-c]pyridine derivatives showed promising results in inhibiting tumor growth in vivo. The most active compound exhibited an IC50 value of 5 µM against human cancer cell lines. -
Case Study on Antimicrobial Efficacy :
In another investigation, derivatives were screened for their ability to combat Mycobacterium tuberculosis. The most effective compound had a MIC value significantly lower than that of standard treatments.
Structure-Activity Relationships (SAR)
The biological activity of pyrrolo[2,3-c]pyridine derivatives is influenced by their structural features. Modifications at specific positions on the pyridine ring can enhance potency and selectivity against various biological targets.
Key Findings:
- Substituents at the 4-position significantly affect anticancer activity.
- The presence of electron-withdrawing groups enhances antimicrobial efficacy.
Q & A
Basic Research Questions
Q. What synthetic routes are reported for 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrrolo[2,3-c]pyridine, and what key reaction conditions are critical for optimizing yield?
- Methodological Answer : Synthesis often involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids. Key steps include:
- Deprotonation using NaH in THF at 0°C to room temperature for alkylation or nitro group introduction (see Scheme 5 in ).
- Coupling reactions with Pd(PPh₃)₄ in dioxane/H₂O at 105°C for aryl group incorporation .
- Post-functionalization (e.g., reduction of nitro groups with H₂/Pd or HCl).
- Critical factors: Strict temperature control during deprotonation, inert atmosphere for Pd catalysis, and stoichiometric ratios of boronic acids.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR : ¹H/¹³C NMR for tracking substituent regiochemistry (e.g., distinguishing pyrrolo[2,3-c]pyridine ring protons).
- X-ray crystallography : Resolves ambiguities in stereochemistry and confirms substituent orientation. For example, single-crystal studies ( ) achieved R factors <0.05 using low-temperature (173 K) data collection .
- HPLC-MS : Validates purity (>98% by HPLC in ) and molecular weight confirmation .
Advanced Research Questions
Q. How can researchers resolve contradictory structure-activity relationship (SAR) data in kinase inhibition studies involving this compound?
- Methodological Answer : Contradictions in SAR may arise from off-target effects or variable assay conditions. Strategies include:
- Systematic analog synthesis : Vary the tetrahydro-2H-pyran-4-yl group’s substituents (e.g., methyl, phenyl) to isolate steric/electronic effects (as in ) .
- Biophysical validation : Use surface plasmon resonance (SPR) or X-ray co-crystallography ( ) to confirm binding modes .
- Kinase selectivity profiling : Screen against broad kinase panels to identify off-target interactions.
Q. What computational strategies are recommended to predict the solubility and bioavailability of this compound in preclinical studies?
- Methodological Answer :
- LogP calculations : Tools like ACD/Labs Percepta ( ) predict lipophilicity. Adjust substituents (e.g., introduce polar groups like morpholine in ) to improve solubility .
- Molecular dynamics (MD) simulations : Model interactions with biological membranes or serum proteins.
- Salt formation : highlights hydrochloride salts for enhanced aqueous solubility .
Q. How can researchers design analogs to improve metabolic stability while retaining target affinity?
- Methodological Answer :
- Block metabolic hotspots : Replace labile groups (e.g., methyl esters) with stable bioisosteres (e.g., trifluoromethyl in ) .
- Deuterium incorporation : Stabilize C-H bonds in the tetrahydro-2H-pyran ring (analogous to ’s methyl-substituted pyran) .
- In vitro microsomal assays : Compare parent compound and analogs using liver microsomes to identify metabolic vulnerabilities.
Contradictory Data Analysis
Q. How should discrepancies in reported synthetic yields for palladium-catalyzed steps be addressed?
- Methodological Answer : Yield variations may stem from:
- Catalyst purity : Use freshly prepared Pd(PPh₃)₄ ( ) to avoid decomposed catalysts .
- Solvent degassing : Incomplete removal of oxygen (e.g., in dioxane/H₂O mixtures) can reduce Pd activity. Follow ’s protocol for argon purging .
- Reaction monitoring : Use TLC or LC-MS to terminate reactions at optimal conversion (avoiding over-reaction).
Analytical and Functional Characterization
Q. What strategies are effective in distinguishing positional isomers of pyrrolo[2,3-c]pyridine derivatives during synthesis?
- Methodological Answer :
- 2D NMR (COSY, NOESY) : Resolves coupling between pyrrole and pyridine protons.
- IR spectroscopy : Differentiates substituent vibrations (e.g., carbonyl vs. nitro groups in ) .
- Regioselective functionalization : Use directing groups (e.g., sulfonyl in ) to control reaction sites .
Biological Assay Design
Q. What in vitro assays are most suitable for evaluating kinase inhibition potency and mechanism of action?
- Methodological Answer :
- FRET-based kinase assays : Measure IC₅₀ values using fluorescently labeled ATP analogs.
- Cellular target engagement : Use NanoBRET or thermal shift assays to confirm intracellular target binding.
- Off-target screening : Employ kinome-wide profiling (e.g., Eurofins KinaseProfiler) to assess selectivity (as in ’s CDK4/6 studies) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
